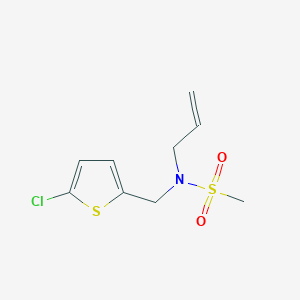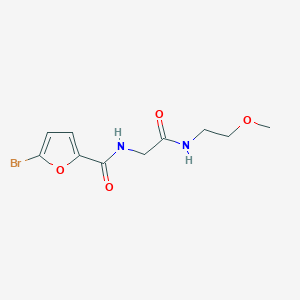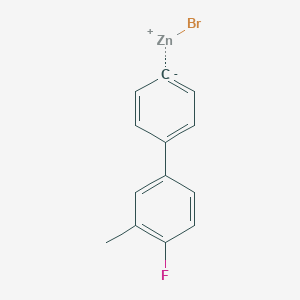
4-(4-Fluoro-3-methylphenyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom allows it to participate in cross-coupling reactions, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 4-bromo-4-fluoro-3-methylbiphenyl with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
4−Bromo-4-fluoro-3-methylbiphenyl+Zn→4−(4−Fluoro-3-methylphenyl)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The reaction mixture is typically stirred for several hours to ensure complete conversion, followed by purification steps to isolate the desired organozinc compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary product is a new biphenyl derivative with various substituents depending on the starting materials.
Scientific Research Applications
4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: Used to create complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of new materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the presence of a catalyst. The zinc atom acts as a nucleophile, attacking the electrophilic center and forming a new carbon-carbon bond. This process is facilitated by the catalyst, which lowers the activation energy and increases the reaction rate.
Comparison with Similar Compounds
Similar Compounds
- 3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE
- 3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide
Uniqueness
4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. This structural uniqueness makes it a valuable reagent for synthesizing specific organic compounds that may not be easily accessible using other organozinc reagents.
Properties
Molecular Formula |
C13H10BrFZn |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-methyl-4-phenylbenzene |
InChI |
InChI=1S/C13H10F.BrH.Zn/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZUAZJADOOWWIPA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=[C-]C=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


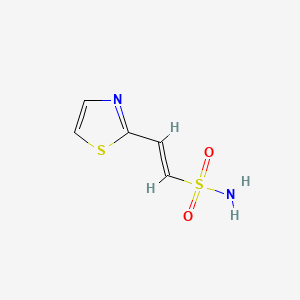
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
![2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate](/img/structure/B14891066.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
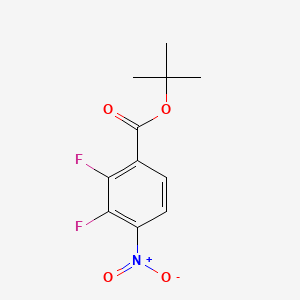
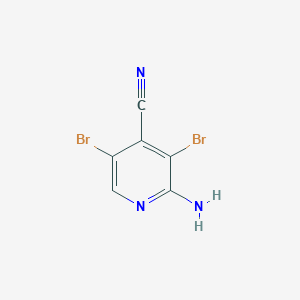
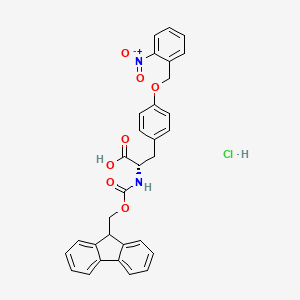
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
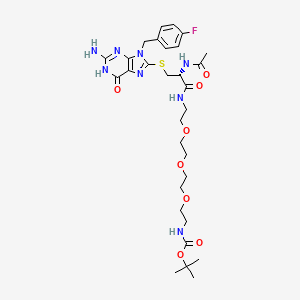
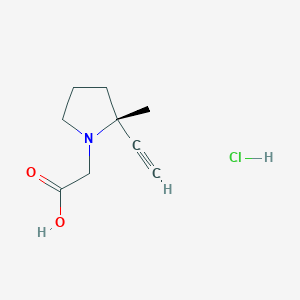
![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
![Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14891130.png)
